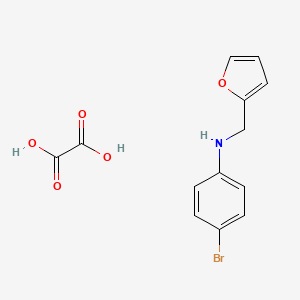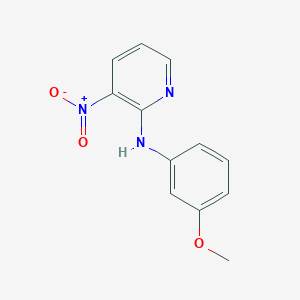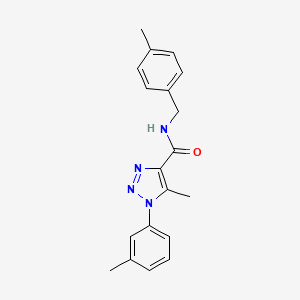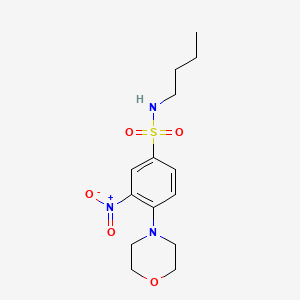
N-(3,5-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)ethanediamide includes a 3,5-dimethylphenyl group and a 2-methoxyethyl group, which may impart unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)ethanediamide can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with 2-methoxyethylamine in the presence of a coupling agent such as carbodiimide. The reaction typically takes place in an organic solvent like dichloromethane under mild conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)ethanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems can enhance the efficiency and yield of the compound. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or ethyl moieties are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, various solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.
Medicine: Research may explore the compound’s potential as a therapeutic agent, particularly if it exhibits pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Industry: The compound may find applications in the development of new materials, such as polymers, coatings, or adhesives, due to its chemical properties.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)ethanediamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,5-dimethylphenyl)-N’-(2-hydroxyethyl)ethanediamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
N-(3,5-dimethylphenyl)-N’-(2-ethoxyethyl)ethanediamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)propanediamide: Similar structure but with a propanediamide backbone instead of an ethanediamide backbone.
Uniqueness
N-(3,5-dimethylphenyl)-N’-(2-methoxyethyl)ethanediamide is unique due to the presence of both the 3,5-dimethylphenyl and 2-methoxyethyl groups. These groups may impart distinct chemical and physical properties, such as solubility, reactivity, and biological activity, making the compound valuable for specific applications.
Eigenschaften
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-6-10(2)8-11(7-9)15-13(17)12(16)14-4-5-18-3/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUULECDSSYXSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5103639.png)




![N,N-diethyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B5103660.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B5103669.png)
![2-[2-(ETHYLSULFANYL)-1H-13-BENZODIAZOL-1-YL]-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B5103675.png)
![1,5-dimethyl-3-oxo-2-phenyl-N-[4-(4-pyridinylmethyl)phenyl]-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B5103677.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B5103691.png)
![7-cyclopentylidene-N-formyl-N-(3-methoxyphenyl)-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5103707.png)
![3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5103714.png)
